molecular formula C6H8O3S B070798 3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI) CAS No. 192879-21-3

3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)

Cat. No.: B070798
CAS No.: 192879-21-3
M. Wt: 160.19 g/mol
InChI Key: DRGWEPPLVOWUNE-UHFFFAOYSA-N
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Description

Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It is an antihistamine and anticholinergic agent that was developed in the early 1950s. Methapyrilene fumarate was primarily used as a sedative in various over-the-counter sleep aids due to its strong sedative effects . it was withdrawn from the market in the late 1970s after being shown to cause liver cancer in rats .

Preparation Methods

The synthesis of methapyrilene fumarate involves the reaction of N,N-dimethyl-N’-pyridin-2-yl-N’-(2-thienylmethyl)ethane-1,2-diamine with fumaric acid. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methapyrilene fumarate undergoes various chemical reactions, including:

Scientific Research Applications

Methapyrilene fumarate has been used in various scientific research applications:

Mechanism of Action

Methapyrilene fumarate exerts its effects by blocking histamine H1 receptors, which prevents histamine from binding and causing allergic reactions. It also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .

Comparison with Similar Compounds

Methapyrilene fumarate can be compared with other antihistamines and sedatives:

Properties

IUPAC Name

methyl 5-oxothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWEPPLVOWUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

225 g (1.09 mol) of dicyclohexylcarbodiimide (DCC) are added in portions, while cooling with ice, to a solution of 160 g (1.095 mol) of tetrahydro-5-oxo-3-thiophenecarboxylic acid, 70 g (2.19 mol) of methanol and 4 g (32.8 mmol) of dimethylaminopyridine (DMAP) in 2.5 litres of diethyl ether. After 4 hours' stirring at room temperature, the dicyclohexylurea is filtered off and the filtrate is extracted with 500 ml of 2N hydrochloric acid and 500 ml of saturated sodium hydrogen carbonate solution, is washed with water and is dried over sodium sulfate. There are obtained 149 g of solid product having a melting point of 33°-35° C.
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two

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